molecular formula C15H13FO3 B14022493 4-((3-Fluorobenzyl)oxy)-2-methoxybenzaldehyde

4-((3-Fluorobenzyl)oxy)-2-methoxybenzaldehyde

Cat. No.: B14022493
M. Wt: 260.26 g/mol
InChI Key: MPWUEBTVUMAIDC-UHFFFAOYSA-N
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Description

4-((3-Fluorobenzyl)oxy)-2-methoxybenzaldehyde is an organic compound with the molecular formula C15H13FO3 It is characterized by the presence of a fluorobenzyl group attached to a methoxybenzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Fluorobenzyl)oxy)-2-methoxybenzaldehyde typically involves the reaction of 4-hydroxy-2-methoxybenzaldehyde with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures (around 60°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-((3-Fluorobenzyl)oxy)-2-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-((3-Fluorobenzyl)oxy)-2-methoxybenzoic acid.

    Reduction: 4-((3-Fluorobenzyl)oxy)-2-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3-Fluorobenzyl)oxy)-2-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3-Fluorobenzyl)oxy)-2-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzyl group can enhance its binding affinity and specificity for certain targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Fluorobenzyl)oxy)benzaldehyde
  • 4-((4-Fluorobenzyl)oxy)-2-methoxybenzaldehyde
  • 4-((3-Chlorobenzyl)oxy)-2-methoxybenzaldehyde

Uniqueness

4-((3-Fluorobenzyl)oxy)-2-methoxybenzaldehyde is unique due to the specific positioning of the fluorobenzyl and methoxy groups, which can influence its reactivity and interactions with other molecules. The presence of the fluorine atom can also enhance its stability and bioavailability compared to non-fluorinated analogs.

Properties

Molecular Formula

C15H13FO3

Molecular Weight

260.26 g/mol

IUPAC Name

4-[(3-fluorophenyl)methoxy]-2-methoxybenzaldehyde

InChI

InChI=1S/C15H13FO3/c1-18-15-8-14(6-5-12(15)9-17)19-10-11-3-2-4-13(16)7-11/h2-9H,10H2,1H3

InChI Key

MPWUEBTVUMAIDC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC(=CC=C2)F)C=O

Origin of Product

United States

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